molecular formula C14H15N B082664 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine CAS No. 13737-31-0

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

Cat. No. B082664
CAS RN: 13737-31-0
M. Wt: 197.27 g/mol
InChI Key: FXXBKXHFEBSUHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar biphenyl derivatives often involves multi-step chemical reactions, ensuring high yield and purity of the final product. A common approach for synthesizing such compounds includes the condensation reactions, coupling reactions, or the use of diazo compounds in the presence of a catalyst to facilitate the bond formation between the biphenyl unit and the amine group. For instance, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route, indicating the versatility of synthesis methods for biphenyl derivatives (Shimoga, Shin, & Kim, 2018).

Scientific Research Applications

Antidepressant Potential

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its derivatives have been explored for their potential antidepressant properties. In one study, a compound structurally similar to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine demonstrated significant serotonin uptake inhibition, comparable to the standard drug sertraline. This indicates a potential for use in treating depression, supported by in vivo studies that showed a significant impact on the behavior of depressed animals when treated with the compound (Wunnava et al., 2023).

Anticonvulsant Effects

Research into chlorinated tetracyclic compounds, which share a core structural similarity with 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, has shown promising anticonvulsant effects in mice. These compounds significantly reduced immobility times in the forced swimming test, suggesting potential use as antidepressants or anticonvulsants (Karama et al., 2016).

Molecular Studies and Ligand Design

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its analogs have been the focus of molecular studies aimed at understanding their interactions with biological targets. For instance, derivatives have been studied for their ability to inhibit serotonin reuptake, offering insights into their therapeutic potential and aiding in the design of new ligands with improved efficacy and selectivity (Sniecikowska et al., 2019).

Corrosion Inhibition

Outside of biomedicine, amino acid compounds related to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine have been studied for their potential as corrosion inhibitors for steel in acidic solutions. These studies provide a foundation for developing eco-friendly corrosion inhibitors for industrial applications (Yadav et al., 2015).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of derivatives of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. Certain synthesized compounds have shown variable degrees of antibacterial and antifungal activity, indicating their potential as lead compounds for developing new antimicrobial agents (Visagaperumal et al., 2010).

Mechanism of Action

The mechanism of action of biphenyl compounds is complex and depends on the specific compound and its application. For example, a study on small molecule agents targeting the PD-1 checkpoint pathway for cancer immunotherapy discussed the potential mechanism of action of biphenyl compounds .

Safety and Hazards

The safety data sheet for biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research on biphenyl compounds are vast and varied. For instance, a study on single-walled zeolitic nanotubes introduced the concept of directing zeolite nanotube synthesis using bolaform structure-directing agents capable of π-stacking of the hydrocarbon core . Another study discussed the potential of sacubitril/valsartan, a new medication approved for the treatment of heart failure with reduced ejection fraction, in increasing beta-amyloid plaque deposition in the brain and potentially increasing the risk of Alzheimer’s disease .

properties

IUPAC Name

N-methyl-1-(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXBKXHFEBSUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598413
Record name 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

CAS RN

13737-31-0
Record name 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-phenylphenyl)methyl]amine
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